ALUMINUM TRI-N-DECYL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

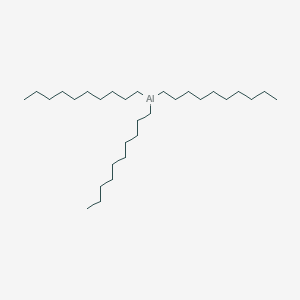

ALUMINUM TRI-N-DECYL is a chemical compound that consists of an aluminum atom coordinated to three decyl groups. This compound is part of the broader class of organoaluminum compounds, which are known for their applications in various chemical processes, including catalysis and organic synthesis.

Méthodes De Préparation

The synthesis of aluminum, tris(decyl)- typically involves the reaction of aluminum trichloride with decyl magnesium bromide. The reaction is carried out in an inert atmosphere to prevent the oxidation of the reactants. The general reaction scheme is as follows:

AlCl3+3C10H21MgBr→Al(C10H21)3+3MgBrCl

In industrial settings, the production of aluminum, tris(decyl)- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification techniques such as distillation and recrystallization.

Analyse Des Réactions Chimiques

ALUMINUM TRI-N-DECYL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form aluminum oxide and decyl alcohol. The oxidation reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.

Reduction: this compound can be reduced to form aluminum metal and decane. This reaction often requires a strong reducing agent such as lithium aluminum hydride.

Substitution: The decyl groups in aluminum, tris(decyl)- can be substituted with other alkyl or aryl groups through reactions with organometallic reagents.

Common reagents used in these reactions include oxygen, hydrogen peroxide, lithium aluminum hydride, and various organometallic compounds. The major products formed from these reactions include aluminum oxide, decyl alcohol, aluminum metal, and decane.

Applications De Recherche Scientifique

Catalytic Applications

One of the primary applications of aluminum tri-n-decyl is in catalysis, particularly in organic synthesis. It has been utilized in:

- Alkylation Reactions : this compound can act as a Lewis acid catalyst in alkylation reactions, facilitating the conversion of various substrates into more complex molecules. For instance, it has been shown to effectively promote the reaction between nitriles and alkenes to yield ketones and imines .

- Polymerization Processes : The compound is also used in the polymerization of olefins, where it serves as a co-catalyst in conjunction with transition metal catalysts to enhance polymer yield and properties .

Material Science Applications

In material science, this compound finds its utility in:

- Flame Retardancy : It has been investigated as a flame retardant additive in polymeric materials. Studies have demonstrated that incorporating this compound enhances the thermal stability and flame resistance of polymers like polylactic acid (PLA) .

- Surface Modifications : The compound can be employed to modify surfaces for improved adhesion and barrier properties in coatings and films. Its ability to form stable complexes with various substrates makes it suitable for enhancing surface characteristics .

Biochemical Applications

This compound's role extends into biochemistry:

- Drug Delivery Systems : Research indicates that this compound can be utilized in the formulation of lipid-based drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability.

- Fermentation Processes : The compound has been explored as an extractant in fermentation processes, specifically in the extraction of lactic acid from fermentation broths. Its effectiveness in minimizing end-product inhibition highlights its potential for optimizing microbial fermentation.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Catalysis | Alkylation reactions | Increased reaction rates |

| Polymerization processes | Enhanced polymer properties | |

| Material Science | Flame retardancy | Improved thermal stability |

| Surface modifications | Enhanced adhesion and barrier properties | |

| Biochemistry | Drug delivery systems | Increased solubility and bioavailability |

| Fermentation processes | Optimized extraction efficiency |

Case Studies

- Catalytic Efficiency : A study demonstrated that this compound significantly increased the yield of ketones when used as a catalyst in the alkylation of nitriles under mild conditions. The reaction achieved over 90% conversion within a short time frame, showcasing its efficiency compared to traditional catalysts .

- Material Enhancement : In research focused on improving the flame retardancy of PLA, incorporating this compound resulted in a 30% increase in thermal degradation temperature compared to untreated PLA samples, indicating its effectiveness as a flame retardant additive .

- Biochemical Optimization : In a fermentation study, using this compound as an extractant led to a 50% increase in lactic acid recovery from fermentation broths compared to conventional methods, highlighting its potential for industrial applications in bioprocessing.

Mécanisme D'action

The mechanism of action of aluminum, tris(decyl)- involves the coordination of the aluminum atom to the decyl groups. This coordination allows the compound to participate in various chemical reactions, including catalysis and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the reactants used.

Comparaison Avec Des Composés Similaires

ALUMINUM TRI-N-DECYL can be compared with other similar compounds, such as:

Aluminum, tris(ethyl)-: This compound has shorter alkyl groups compared to aluminum, tris(decyl)-, which affects its reactivity and applications.

Aluminum, tris(phenyl)-: This compound has aromatic groups instead of alkyl groups, which significantly alters its chemical properties and applications.

Aluminum, tris(butyl)-: This compound has intermediate-length alkyl groups, making it less reactive than aluminum, tris(decyl)- but more reactive than aluminum, tris(ethyl)-.

The uniqueness of aluminum, tris(decyl)- lies in its long alkyl chains, which provide distinct chemical properties and make it suitable for specific applications in catalysis and material science.

Propriétés

Numéro CAS |

1726-66-5 |

|---|---|

Formule moléculaire |

C30H63Al |

Poids moléculaire |

450.8 g/mol |

Nom IUPAC |

tris-decylalumane |

InChI |

InChI=1S/3C10H21.Al/c3*1-3-5-7-9-10-8-6-4-2;/h3*1,3-10H2,2H3; |

Clé InChI |

USJZIJNMRRNDPO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |

SMILES canonique |

CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |

Key on ui other cas no. |

1726-66-5 |

Durée de conservation |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.